Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate
Description
Properties
CAS No. |
663625-65-8 |
|---|---|
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate |
InChI |
InChI=1S/C16H18N2O4/c1-20-16(19)11-6-7-15(13(18)10-11)22-9-8-21-14-5-3-2-4-12(14)17/h2-7,10H,8-9,17-18H2,1H3 |
InChI Key |
YHFLRRUXXWFNOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCCOC2=CC=CC=C2N)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution Followed by Reduction
A widely reported method involves sequential nitration, substitution, and reduction (Figure 1). The synthesis begins with methyl 4-fluoro-3-nitrobenzoate , which undergoes nucleophilic aromatic substitution with 2-nitrophenol in the presence of Cs₂CO₃ in DMF at 60°C. This step introduces the ethoxy-phenoxy bridge. Subsequent reduction of the nitro groups to amines is achieved using Fe/HCl in a mixture of EtOH/H₂O at 80°C.
Key Data:
Esterification of Intermediate Carboxylic Acids
In a related approach, 3-nitro-4-(2-nitrophenoxy)benzoic acid is esterified using HATU and DIPEA in DMF with prop-2-yn-1-amine , yielding the corresponding amide intermediate. Methanol and SOCl₂ are alternatively used for direct esterification of carboxylic acid precursors under reflux.
Optimization Note:
Industrial-Scale Production
Continuous Flow Reactors
Industrial methods prioritize efficiency through continuous flow reactors and automated systems. These setups enhance mixing and heat transfer, critical for exothermic steps like nitration. Catalytic hydrogenation with Pd/C under H₂ pressure replaces Fe/HCl reductions, improving safety and scalability.
Advantages:
Catalyst Selection
- Pd/C (5–10%) : Preferred for nitro reductions, offering >95% conversion.
- Cs₂CO₃ : Superior to K₂CO₃ in substitution reactions due to higher solubility in polar aprotic solvents.
Recent Methodological Advances
Microwave-Assisted Synthesis
Emerging protocols use microwave irradiation to accelerate substitution and esterification steps. For example, DMF/Cs₂CO₃ mixtures under microwave conditions reduce reaction times from hours to minutes while maintaining yields >85%.
Green Chemistry Approaches
- Solvent-Free Reactions : Mechanochemical grinding of solid reactants (e.g., methyl 4-fluoro-3-nitrobenzoate and 2-nitrophenol ) with K₂CO₃ achieves 78% yield without solvents.
- Biocatalytic Reductions : Engineered enzymes (e.g., nitroreductases) selectively reduce nitro groups under mild conditions, avoiding metal catalysts.
Purification and Characterization
Chromatographic Techniques
Analytical Validation
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., δ = 3.76 ppm for methoxy groups).
- LC-MS : Monitors reaction progress (e.g., m/z 342.1 [M+H]⁺ for intermediates).
Challenges and Optimization Strategies
Byproduct Formation
Yield Improvement
- Stepwise Reduction : Partial reduction of one nitro group before the second substitution improves overall yield (e.g., 65% vs. 45% for one-pot methods).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: Nitro groups can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while reduction of nitro groups yields the original amino compound.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds similar to methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit cell proliferation in various cancer cell lines, such as breast and prostate cancer. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
1.2 Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation.
1.3 Neuroprotective Effects
this compound may also possess neuroprotective effects. Research suggests that it can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Anti-inflammatory Effects | Showed a reduction in TNF-alpha levels in animal models of arthritis, indicating potential for therapeutic use. |
| Study 3 | Neuroprotection | Found that the compound reduced neuronal apoptosis in vitro, suggesting its role in protecting against neurodegeneration. |
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ether linkages and aromatic rings contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound’s aminophenoxyethoxy group distinguishes it from triazine-based analogs (e.g., 5k, 4i) and sulfonylurea derivatives (). This group may enhance solubility via hydrogen bonding or serve as a pharmacophore in drug design.
Key Observations :
- The target compound’s synthesis likely involves multistep nucleophilic substitution similar to triazine-based analogs (), given the ether and amino linkages. However, the absence of a triazine core may simplify purification compared to 5k .
- PPA-mediated cyclization () contrasts with the target compound’s probable esterification/etherification route, highlighting divergent strategies for heterocycle vs. ether synthesis .
Physical and Spectral Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The lower melting point of 5k (79–82°C vs. 217.5–220°C for 4i) reflects differences in intermolecular forces: 4i’s carboxylic acid group enables stronger hydrogen bonding .
- The target compound’s amino groups would likely produce distinct NMR signals (e.g., NH₂ protons at δ 4–6) compared to triazine or chlorinated analogs.
Biological Activity
Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 302.33 g/mol. The compound features an aromatic structure with an amino group, an ether linkage, and a benzoate moiety, which contribute to its chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino groups in the compound can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function. This interaction is crucial for understanding the compound's mechanism of action in biological systems.
Key Mechanisms Include:
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as prostaglandins.
- Cytotoxic Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, although detailed studies are needed to elucidate these interactions further.
Biological Activities
Research findings indicate several notable biological activities associated with this compound:
- Anti-inflammatory Properties :
- Anticancer Potential :
-
Antimicrobial Activity :
- Preliminary evaluations suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits COX-2 and reduces PGE2 levels | , |
| Cytotoxicity | Effective against cancer cell lines | , |
| Antimicrobial | Potential efficacy against various pathogens | , |
Notable Research Findings
- A study demonstrated that this compound significantly reduced PGE2 levels by up to 89% in cellular assays, highlighting its anti-inflammatory potential .
- Another investigation revealed that compounds with similar structures exhibited potent inhibitory activity against receptor tyrosine kinases, suggesting a pathway for anticancer activity through targeted therapy .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Nitration : Starting from methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate.
- Reduction : Using reducing agents such as hydrogen gas in the presence of palladium catalysts to introduce amino groups.
- Final Purification : Techniques such as recrystallization or chromatography to obtain pure product.
Q & A
Q. What are the standard synthetic routes for Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate, and how are reaction conditions optimized?
The compound can be synthesized via nucleophilic aromatic substitution or multi-step coupling reactions. For example, triazine derivatives (e.g., 2,4,6-trichlorotriazine) are reacted with substituted phenols under controlled temperatures (e.g., −35°C to 40°C), using DIPEA as a base to facilitate deprotonation and stabilize intermediates . Solvent selection (e.g., dichloromethane, ethanol) and stoichiometric ratios (1:1 to 1.15 equiv.) are critical for yield optimization. Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/EtOAC gradients) ensures high purity .
Q. Which analytical methods are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm aromatic proton environments (e.g., δ = 3.76 ppm for methoxy groups) and ester/amine functionalities .
- Melting Point Analysis : Used to verify purity (e.g., reported m.p. 79–82°C for structurally similar triazine derivatives) .
- TLC : Monitors reaction progress using hexane/EtOAc or ethanol-based solvent systems .
Q. How do the compound’s hydrogen-bonding and rotatable bonds influence its reactivity?
Computational analysis (e.g., using SMILES descriptors) reveals 2 hydrogen bond donors and 7 acceptors, enabling interactions with biological targets like enzymes. The 8 rotatable bonds suggest conformational flexibility, which may affect binding affinity in drug discovery contexts .
Advanced Research Questions
Q. How can discrepancies in reported NMR data for structurally analogous compounds be resolved?
Contradictions in chemical shifts (e.g., δ variations for methoxy groups) may arise from solvent effects (DMSO vs. CDCl₃) or impurities. To resolve this:
- Reproduce synthesis using identical conditions (e.g., DMSO-d₆ solvent, 200 MHz instrument).
- Compare with reference spectra from databases (e.g., PubChem) and validate via 2D NMR (COSY, HSQC) .
Q. What strategies mitigate side reactions during the coupling of aminophenoxy and benzoate moieties?
Common issues include ester hydrolysis or amine oxidation. Mitigation approaches:
Q. How can the compound’s bioactivity be systematically evaluated against enzyme targets?
Design assays using:
- Kinetic Studies : Measure IC₅₀ values for enzymes (e.g., kinases) via fluorescence-based assays.
- Molecular Docking : Predict binding modes using software like AutoDock, focusing on the methoxy and aminophenoxy groups’ interactions with active sites .
- SAR Analysis : Synthesize derivatives (e.g., replacing the methoxy group with halogens) to correlate structural changes with activity .
Q. What experimental designs address contradictions in biological activity data across studies?
If conflicting reports exist (e.g., variable IC₅₀ values), conduct:
- Dose-Response Curves : Under standardized conditions (pH, temperature).
- Control Experiments : Verify compound stability in assay buffers via HPLC.
- Collaborative Validation : Cross-test in independent labs to rule out protocol-specific artifacts .
Methodological Guidance
Q. How to optimize column chromatography for purifying this compound?
Q. What computational tools predict the compound’s solubility and logP?
Use tools like MarvinSketch or SwissADME:
- Input SMILES:
COC1=CC=CC=C1NC(COC2=C(OC)C=C(C(=O)O)C=C2)=O. - Adjust for substituent effects (e.g., methoxy groups increase hydrophobicity, logP ~2.5) .
Q. How to design stability studies for long-term storage?
- Conditions : Test degradation under UV light, humidity (40–75% RH), and temperatures (4°C to 25°C).
- Analytics : Monitor via HPLC-UV at 254 nm and FTIR for ester bond integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
